1-(2-(p-Tolylamino)phenyl)ethan-1-one
Description
Properties
CAS No. |
23699-75-4 |
|---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
1-[2-(4-methylanilino)phenyl]ethanone |
InChI |
InChI=1S/C15H15NO/c1-11-7-9-13(10-8-11)16-15-6-4-3-5-14(15)12(2)17/h3-10,16H,1-2H3 |
InChI Key |
VUUFCZQSVDLVAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=CC=C2C(=O)C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution of Phenacyl Bromide with p-Toluidine
The most common and efficient method to prepare this compound involves the reaction of 2-bromoacetophenone (phenacyl bromide derivative) with p-toluidine (4-methyl aniline) under reflux conditions in ethanol.
-
- Mix 0.01 moles of 2-bromoacetophenone with 0.021 moles of p-toluidine in 20 mL of absolute ethanol.
- Reflux the mixture for 6 hours in a round-bottom flask.
- Cool the reaction mixture to 25–35 °C, filter the precipitate, wash with petroleum ether, and recrystallize from methanol.
Outcome :
- This method yields the α-amino ketone with high efficiency (typically >90% yield).
- The product is obtained as a solid with melting points around 119 °C.
- Characterization by IR shows key functional groups: N-H stretch (~3349 cm⁻¹), C=O stretch (~1688 cm⁻¹), and aromatic C-H stretches.
- Elemental analysis confirms the expected composition (C, H, N percentages matching calculated values).
This method is well-documented in the synthesis of related phenylamino ethanones and is considered reliable for producing the target compound with high purity.
N-Bromosuccinimide (NBS) Promoted α-Amino Ketone Synthesis
An alternative approach involves the bromination of styrene derivatives followed by amination:
-
- Styrene (1 mmol) is treated with N-bromosuccinimide (2 mmol) and water at room temperature, then heated to 80 °C for 1.2 hours.
- After cooling, acetone and p-toluidine (2 mmol) are added, and the mixture is stirred at room temperature for 2–6 hours.
- The product is extracted with ethyl acetate, dried, concentrated, and purified by silica gel chromatography.
Outcome :
Mechanochemical Synthesis via Liquid-Assisted Grinding
A recent innovative method involves a catalyst-free, mechanochemical approach:
-
- Phenyl glyoxal derivatives, p-toluidine, and thiols are milled together in acetonitrile under ambient conditions using ball milling.
- Milling is performed at 30 Hz for 1 hour.
- The crude product is purified by column chromatography.
Outcome :
Condensation of α-Bromoacetophenone with p-Toluidine in Methanol
Another documented method involves the reaction of α-bromo-4-(methylsulfonyl)acetophenone with p-toluidine in the presence of sodium bicarbonate in anhydrous methanol:
-
- α-Bromoacetophenone derivative and p-toluidine are reacted in anhydrous methanol with NaHCO₃ as a base.
- The reaction proceeds at room temperature or mild heating.
- The product is isolated by standard workup and purification.
Outcome :
Comparative Data Table of Preparation Methods
Analytical and Characterization Data
- Melting Point : Typically around 119 °C for the pure compound prepared by nucleophilic substitution.
- Infrared Spectroscopy (IR) :
- N-H stretch near 3349 cm⁻¹
- C=O stretch near 1688 cm⁻¹
- Aromatic C-H stretches around 2800–3100 cm⁻¹
- Nuclear Magnetic Resonance (NMR) :
- ^1H NMR shows aromatic protons, methyl group of p-tolyl at ~2.3 ppm, and NH proton as broad singlet.
- ^13C NMR confirms carbonyl carbon near 190 ppm and aromatic carbons in expected regions.
- Elemental Analysis : Matches calculated values for C, H, N, confirming compound purity.
Summary and Expert Insights
- The nucleophilic substitution of 2-bromoacetophenone with p-toluidine in ethanol under reflux remains the most straightforward, high-yielding, and widely used method for preparing this compound.
- Alternative methods such as NBS-promoted α-bromination followed by amination and mechanochemical synthesis offer modern, efficient routes with potential advantages in green chemistry and operational simplicity.
- The choice of method depends on available reagents, desired scale, and downstream synthetic applications.
- Analytical data consistently confirm the identity and purity of the compound across methods, supporting their reliability.
Chemical Reactions Analysis
Types of Reactions
1-(2-(p-Tolylamino)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
1-(2-(p-Tolylamino)phenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of novel materials and dyes.
Mechanism of Action
The mechanism of action of 1-(2-(p-Tolylamino)phenyl)ethan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, leading to alterations in cell signaling and function .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of aryl ethanones are highly dependent on substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Physical Properties of Selected Ethanone Derivatives
Key Observations :
- Electron-Withdrawing vs.
- Halogen Effects : Chlorine substituents (e.g., in 3c and ’s compound) increase molecular polarity and may enhance metabolic stability in drug candidates .
- Alkyl/Aryl Ethers: Derivatives like 1a () with bromopentyloxy chains are tailored for cross-coupling reactions, highlighting the adaptability of ethanone scaffolds in synthetic workflows .
Physicochemical Properties
- Melting Points: Derivatives with polar groups (e.g., 3c, mp 171–173°C) generally exhibit higher melting points than nonpolar analogs, indicating stronger intermolecular forces .
- Solubility: The methylsulfonyl group in 3c and 3d likely improves aqueous solubility compared to the hydrophobic p-tolylamino group, impacting bioavailability .
Biological Activity
1-(2-(p-Tolylamino)phenyl)ethan-1-one, also known as p-tolylaminophenyl ethanone, is an organic compound with notable potential in medicinal chemistry. Its structure features a p-tolyl group linked to an amino group and a ketone functional group, which contributes to its biological activity.
- Molecular Formula : C15H15NO
- Molecular Weight : Approximately 227.30 g/mol
- Appearance : Yellow to off-white solid
- Melting Point : 97 to 101 °C
Synthesis
The synthesis of this compound can be accomplished through various methods, typically involving reactions with benzophenone and p-toluidine. The choice of reagents and conditions can significantly influence the yield and purity of the final product.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity , making it a candidate for further exploration in the development of new antimicrobial agents. Studies have shown that compounds with similar structures often possess significant antibacterial and antifungal properties.
Antioxidant Activity
The compound has been evaluated for its antioxidant properties , which are crucial in combating oxidative stress-related diseases. Antioxidants play a vital role in protecting cells from damage caused by free radicals, and preliminary findings suggest that this compound may contribute positively in this regard.
The exact mechanism of action for this compound is still under investigation. It is believed to interact with specific molecular targets, such as enzymes or receptors, leading to various physiological effects. Understanding these interactions is essential for elucidating its therapeutic potential.
Case Studies and Experimental Data
Several studies have explored the biological activities of compounds related to this compound:
- Antimicrobial Testing : In vitro assays demonstrated that derivatives of this compound exhibit varying degrees of antimicrobial efficacy against both Gram-positive and Gram-negative bacteria.
- Antioxidant Assays : Utilizing DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, the compound showed promising results, indicating its potential as an antioxidant agent.
Comparative Analysis
A comparative analysis of similar compounds reveals distinct differences in biological activity:
| Compound Name | Functional Groups | Key Characteristics |
|---|---|---|
| This compound | Ketone | Potentially bioactive; aromatic structure |
| 2-(4-(p-Tolylamino)phenyl)ethanol | Alcohol | Similar structure; different reactivity |
| 1-(4-(6-(p-Tolylamino)pyridazin-3-yl)piperazin-1-yl)ethanone | Ketone + Piperazine | Broader pharmacological activity due to heterocyclic component |
This table highlights the unique characteristics of this compound compared to structurally similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
